Telmisartan is a synthetically derived compound classified as an angiotensin II type 1 receptor blocker (ARB). [, , , ] In scientific research, it serves as a valuable tool for investigating various physiological and pathological processes, particularly those related to the renin-angiotensin system (RAS) and peroxisome proliferator-activated receptor gamma (PPARγ). [, , ]
Telmisartan primarily exerts its effects by binding to the AT1 receptor, blocking the actions of angiotensin II. [, , ] This blockade disrupts the RAS cascade, leading to vasodilation and reduced aldosterone secretion. [] Additionally, Telmisartan exhibits partial agonistic activity towards PPARγ, a nuclear receptor involved in glucose and lipid metabolism. [, , ] This activation modulates gene expression, influencing adipocyte differentiation, insulin sensitivity, and inflammatory responses. [, ]
Telmisartan has been extensively studied for its potential in treating cardiovascular diseases, beyond its antihypertensive effects. [, , ] Studies have explored its role in:
Telmisartan's partial agonism of PPARγ has sparked interest in its potential for treating metabolic disorders. [, , ] Research focuses on its effects on:
Emerging evidence suggests that Telmisartan might have neuroprotective properties. [, ] Studies explore its potential in:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5